4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid is a complex organic compound characterized by the presence of multiple halogen atoms and a trifluoromethyl group
Mechanism of Action
Target of Action
It’s known that similar compounds have been used to prepare heterocyclic xanthine derivatives as highly potent and selective human a2b adenosine receptor antagonists .
Mode of Action
It’s known to undergo diolefination mediated by mono-n-protected amino acid ligands in the presence of ethyl acrylate, pd (oac) 2, khco 3, and t-amyl alcohol . This suggests that it may interact with its targets through a process of bond formation and breaking, leading to changes in the molecular structure of the target.
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s involvement in suzuki–miyaura coupling suggests it may have good bioavailability due to the mild and functional group tolerant reaction conditions of this process .
Result of Action
Its involvement in suzuki–miyaura coupling suggests it may contribute to the formation of new carbon–carbon bonds, potentially leading to the synthesis of new organic compounds .
Action Environment
The action of 4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling in which it participates is known to be exceptionally mild and functional group tolerant , suggesting that the compound may be stable and effective under a wide range of conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylacetic acid: This compound shares the trifluoromethyl group but lacks the chlorine and fluorine atoms.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: This compound has a similar structure but contains an isocyanate group instead of the acetic acid moiety.
Uniqueness
4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid is unique due to its specific combination of halogen atoms and the trifluoromethyl group, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-[4-chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF4O2/c1-4-7(11)3-6(10(13,14)15)5(9(4)12)2-8(16)17/h3H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAURHPNOSJKSEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)CC(=O)O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.